![molecular formula C6H8BrN3O B2777539 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine CAS No. 1782346-41-1](/img/structure/B2777539.png)
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential biological activity. This compound belongs to the class of triazolo-oxazepines, which are known for their diverse applications in medicinal chemistry and material science.
準備方法
The synthesis of 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a triazole derivative with a bromo-substituted oxazepine precursor. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反応の分析
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant effects of compounds containing the triazole moiety. For instance, research focusing on nonimidazole histamine H3 receptor antagonists has demonstrated that incorporating a triazole structure can enhance anticonvulsant activity. The synthesis of such compounds often involves derivatives of triazolo[4,3-d][1,4]oxazepine to evaluate their pharmacological profiles against epilepsy models .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study involving the synthesis of triazoles-benzoxazepine hybrids showed promising results in molecular docking and biological evaluations against various cancer cell lines. These hybrids exhibited significant cytotoxicity and could serve as potential anticancer agents due to their ability to inhibit tumor growth through multiple mechanisms .
Neuropharmacological Studies
The neuropharmacological profile of compounds related to 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine has been explored in various contexts. These compounds are being investigated for their effects on neurotransmitter systems and their potential to modulate neurodegenerative diseases through receptor interactions .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Copper-Catalyzed Reactions : Utilizing copper as a catalyst allows for efficient assembly of polyheterocycles that include triazole derivatives.
- Ugi Reaction : This multi-component reaction can be optimized to yield diverse products including those containing the oxazepine framework.
These synthetic routes not only provide access to the target compound but also allow for modifications that can enhance biological activity.
Case Study 1: Anticonvulsant Effects Evaluation
A study published in a peer-reviewed journal focused on designing and synthesizing new nonimidazole H3 receptor antagonists that incorporate triazole structures. The evaluation demonstrated significant anticonvulsant effects in animal models when compared to existing treatments .
Case Study 2: Anticancer Activity Assessment
Another research effort involved the synthesis of a library of triazoles-benzoxazepine hybrids. These compounds were subjected to biological evaluation against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that specific derivatives exhibited IC50 values in the micromolar range, suggesting potential for development into therapeutic agents .
作用機序
The mechanism of action of 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
類似化合物との比較
3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine can be compared with other similar compounds, such as:
3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine: Another heterocyclic compound with similar structural features but different biological activity.
3-bromo-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine: A related compound with a different ring structure and potentially different applications.
The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which imparts distinct chemical and biological properties.
生物活性
3-Bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a triazole ring with an oxazepine moiety. Its molecular formula is C9H10BrN3O, and it possesses a CAS number of 1782346-41-1. The presence of the bromine atom at the 3-position of the triazole ring contributes significantly to its chemical reactivity and biological profile .
The compound's structure is characterized by:
- Molecular Formula : C9H10BrN3O
- Molecular Weight : 218.05 g/mol
- Structural Features : A bromine substituent and multiple nitrogen atoms within the triazole ring enhance its reactivity and potential interactions with biological targets .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of triazole compounds often exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving caspases (caspase 3/7 and caspase 9) and reactive oxygen species (ROS) generation. This suggests a potential role in triggering programmed cell death in various cancer cell lines .
- Case Study : In vitro assays demonstrated that certain derivatives had stronger cytotoxic effects than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The most active derivatives increased apoptotic markers and suppressed anti-apoptotic proteins such as NF-κB while promoting pro-apoptotic factors like p53 and Bax .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties:
- Antibacterial and Antiviral Effects : Compounds similar to this compound have shown effectiveness against various bacterial strains and viruses. This broad spectrum of activity highlights the potential for developing new antimicrobial agents based on this scaffold .
Anti-inflammatory Properties
Research has suggested that triazole derivatives may possess anti-inflammatory effects:
- Mechanism : The inhibition of pro-inflammatory cytokines and modulation of immune responses are potential mechanisms through which these compounds exert their effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity based on substitution patterns:
Compound Name | Structure Type | Notable Features |
---|---|---|
5H-[1,2,4]triazolo[3-a]oxazepine | Triazole-Oxazepine | Lacks bromination; different biological activity profile |
7-Bromo-[1,2,4]triazolo[4,3-a]azepine | Triazole | Bromination at a different position; potential for different interactions |
5-Methyl-[1,2,4]triazolo[4,3-d][1,4]oxazepine | Methylated Triazole-Oxazepine | Methyl group alters pharmacokinetics and activity |
This table illustrates how variations in chemical structure can lead to significant differences in biological activity profiles. The unique combination of bromination and the specific arrangement of nitrogen atoms in this compound distinguishes it from these analogs.
特性
IUPAC Name |
3-bromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c7-6-9-8-5-1-3-11-4-2-10(5)6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNSMVZKTJRJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2C1=NN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。